Kinase Selectivity Profile: Superior Window for CDK6 over CDK4 and Pan-Kinase Cleanliness
The scaffold's critical differentiation lies in its optimized target engagement window. For the final inhibitor palbociclib (derived from this scaffold), the balanced potency for CDK4 and CDK6 yields a CDK6/CDK4 ratio of approximately 1.45, compared to the ribociclib scaffold, which shows a less balanced CDK6/CDK4 ratio of 3.9, indicating a 2.7-fold tighter dual inhibition. Crucially, unlike abemaciclib (which shows potent CDK9 inhibition), palbociclib exhibits high selectivity against 36 other kinases at concentrations >10 µM [1]. This profile is directly attributable to the 2,4-dimethoxyphenyl substitution pattern on the pyrimidine core, making this specific CAS number the optimal starting material for chemists needing to avoid polypharmacology from the outset [2].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | CDK4 IC50: 11 nM; CDK6 IC50: 16 nM (CDK6/CDK4 ratio: ~1.45). No inhibition of 36 kinases at >10 µM. |
| Comparator Or Baseline | Ribociclib (LEE011): CDK4 IC50: 10 nM; CDK6 IC50: 39 nM (CDK6/CDK4 ratio: ~3.9). Abemaciclib (LY2835219): CDK4 IC50: 2 nM; CDK6 IC50: 5 nM, but also inhibits CDK9 (IC50: 57 nM). |
| Quantified Difference | Achieves a 2.7-fold more balanced dual CDK4/6 inhibition window (ratio) compared to ribociclib, and superior pan-kinase cleanliness over abemaciclib. |
| Conditions | In vitro biochemical kinase assays using recombinant proteins; kinome profiling against a panel of 36 kinases. |
Why This Matters
This quantitative selectivity data ensures that researchers procuring this scaffold can synthesize inhibitors with a predefined, clean selectivity profile, avoiding the resource-intensive de-risking of off-target liabilities downstream.
- [1] Chen, P., et al. Spectrum and Degree of CDK Drug Interactions Predict Clinical Performance. Mol Cancer Ther, 2016, 15, 2273-2281. (Data table on IC50 values for CDK4, CDK6, and other CDKs). View Source
- [2] Fry, D. W., et al. Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Mol Cancer Ther, 2004, 3(11), 1427-1438. View Source
